

Succinic Acid-13C4 for In Vivo Studies: A Technical Guide

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Compound of Interest		
Compound Name:	Succinic acid-13C4	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the application of **Succinic acid-13C4** as a stable isotope tracer for in vivo metabolic studies. It is designed to equip researchers with the foundational knowledge and practical methodologies required to effectively design, execute, and interpret experiments using this powerful tool to investigate cellular metabolism, particularly in the context of drug development and disease research.

Introduction to In Vivo Succinate Tracing

Succinic acid, a key intermediate in the tricarboxylic acid (TCA) cycle, plays a central role in cellular energy production and biosynthetic pathways.[1] Stable isotope tracing using **Succinic acid-13C4** allows for the dynamic assessment of metabolic fluxes and pathway activities within a living organism.[2] By introducing 13C-labeled succinate, researchers can track the incorporation of the heavy isotope into downstream metabolites, providing a quantitative measure of metabolic pathway engagement.[2] This technique is invaluable for understanding metabolic reprogramming in various pathological states, including cancer, ischemia/reperfusion injury, and metabolic diseases, as well as for evaluating the pharmacodynamic effects of novel therapeutic agents.[2][3]

The use of a fully labeled succinate, **Succinic acid-13C4**, where all four carbon atoms are the 13C isotope, provides distinct advantages in tracing experiments. It allows for the unambiguous identification of succinate-derived carbons in downstream metabolites, aiding in the elucidation of complex metabolic networks.



Key Applications in In Vivo Research

- Tricarboxylic Acid (TCA) Cycle Flux Analysis: Directly probe the activity of the latter half of the TCA cycle, providing insights into mitochondrial function and bioenergetics.[2]
- Cancer Metabolism Research: Investigate the altered metabolic pathways in cancer cells, such as disruptions in the TCA cycle, to identify potential therapeutic targets.[4]
- Ischemia/Reperfusion Injury Studies: Understand the role of succinate accumulation during ischemic events and its subsequent metabolism upon reperfusion, which is linked to the generation of reactive oxygen species (ROS).[5]
- Drug Development: Assess the on-target and off-target effects of drugs that modulate metabolic pathways, offering a dynamic readout of metabolic flux that is more informative than static metabolite levels.[2]
- Gluconeogenesis Research: Trace the conversion of succinate into glycolytic intermediates, providing evidence for gluconeogenesis in specific tissues.
- Real-time Metabolic Imaging: Hyperpolarized 1-13C diethyl succinate can be utilized for real-time in vivo imaging and spectroscopy of the TCA cycle via magnetic resonance imaging (MRI) and spectroscopy (MRS), allowing for non-invasive monitoring of metabolic changes.
 [2]

Quantitative Data from In Vivo Studies

The following tables summarize key quantitative data from in vivo studies utilizing **Succinic** acid-13C4 in mice.

Table 1: Pharmacokinetic Parameters of Succinic Acid-13C4 in Mice



Parameter	Intravenous (10 mg/kg)	Oral (100 mg/kg)
Clearance (mL/h/kg)	4574.5 ± 744.2	-
Volume of Distribution (Vss, mL/kg)	520.8 ± 88.8	-
Terminal Half-life (T1/2, h)	0.56 ± 0.09	-
Maximum Concentration (Cmax, ng/mL)	-	629.7 ± 33.5
Time to Maximum Concentration (Tmax, h)	-	0.25
Bioavailability (%)	-	1.5

Data from Jung et al. (2022).[3][6][7]

Table 2: Tissue Distribution of **Succinic Acid-13C4** in Mice Following a Single Oral Dose (100 mg/kg)

Tissue	Cmax (ng/g)	Tmax (h)
Liver	1167.6 ± 183.4	0.25
Brown Adipose Tissue (BAT)	244.8 ± 68.6	0.25
Inguinal White Adipose Tissue (iWAT)	149.0 ± 29.3	0.25
Kidney	128.8 ± 47.5	0.25
Heart	44.5 ± 17.0	0.25
Brain	13.3 ± 0.1	0.25

Data from Jung et al. (2022).[6]

Table 3: 13C-Labeling of Metabolites in Brown Adipose Tissue (BAT) 15 Minutes After Intravenous Injection of 100 mg/kg **Succinic Acid-13C4** in Mice



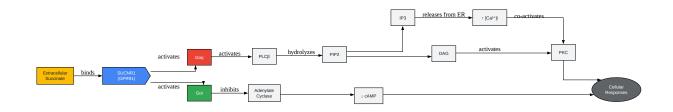
Metabolite	Abundance of m+4 Isotopologue (Relative to Total Pool)
Succinate	~60%
Fumarate	~40%
Malate	~35%
Citrate	~10%

Data are estimated from graphical representations in Mills et al. (2018).[2]

Signaling Pathways

Succinate is not only a metabolite but also a signaling molecule that can act on its cognate receptor, SUCNR1 (also known as GPR91), a G protein-coupled receptor.[8] This signaling pathway is implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and retinal neovascularization.[8]

SUCNR1 Signaling Pathway



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Caption: The SUCNR1 signaling cascade involves both Gq and Gi protein pathways.



Metabolic Pathway: TCA Cycle Tracing with Succinic Acid-13C4```dot

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// Edges Succinate_13C4 -> Fumarate [color="#EA4335"]; Fumarate -> Malate [color="#EA4335"]; Malate -> Oxaloacetate [color="#EA4335"]; Oxaloacetate -> Citrate [color="#EA4335"]; AcetylCoA -> Citrate [style=dashed]; Citrate -> Isocitrate [color="#EA4335"]; Isocitrate -> alphaKG [color="#EA4335"]; alphaKG -> SuccinylCoA [color="#EA4335"]; SuccinylCoA -> Succinate_13C4 [label=" (cycle completion)", style=dashed, color="#EA4335"];
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// Offshoots Malate -> Gluconeogenesis [color="#34A853"]; Oxaloacetate -> Gluconeogenesis [color="#34A853"]; alphaKG -> AminoAcids [label=" (e.g., Glutamate)", color="#4285F4"]; }

Caption: A generalized workflow for in vivo **Succinic acid-13C4** tracing studies.

Detailed Methodologies

- 1. Animal Handling and Tracer Administration
- Animal Model: C57BL/6J mice are commonly used. Animals should be allowed to acclimate
 to the facility for at least one week before experimentation. For certain studies, an overnight
 fast may be required. [3]* Tracer Formulation: For intravenous (IV) administration, Succinic
 acid-13C4 should be dissolved in a sterile saline solution. The concentration should be
 calculated based on the desired dosage and the animal's body weight.



• Administration:

 Intravenous Bolus Injection: A single dose (e.g., 100 mg/kg) can be administered via the tail vein. [2] * Intravenous Infusion: A continuous infusion via a jugular vein catheter can be performed to achieve a metabolic steady state.

2. Sample Collection and Processing

- Blood Collection: Blood samples can be collected at various time points via retro-orbital puncture or cardiac puncture at the terminal time point. Plasma is separated by centrifugation. [3]* Tissue Collection: At the designated time points post-infusion, animals are euthanized, and tissues of interest (e.g., liver, kidney, brain, heart, adipose tissue) are rapidly excised and immediately snap-frozen in liquid nitrogen to quench all metabolic activity. [1][9]* Metabolite Extraction from Tissues:
 - Frozen tissue samples are weighed and homogenized in a pre-chilled extraction solvent, typically a mixture of methanol, chloroform, and water. [1] 2. The homogenate is vortexed and centrifuged to separate the polar (containing TCA cycle intermediates) and non-polar phases.
 - The polar phase is collected and dried under a stream of nitrogen or using a vacuum concentrator. [9] 3. Analytical Methods
- Gas Chromatography-Mass Spectrometry (GC-MS):
 - The dried metabolite extracts are derivatized to increase their volatility. A common method
 is methoximation followed by silylation. [1] 2. The derivatized samples are injected into the
 GC-MS system.
 - The mass spectrometer is operated in scan mode to acquire the mass isotopomer distributions of succinate and other TCA cycle intermediates. [1]* Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
 - The dried metabolite extracts are reconstituted in a suitable solvent.
 - Separation is typically achieved using hydrophilic interaction liquid chromatography (HILIC) for polar metabolites.



- The mass spectrometer is used to quantify the different isotopologues of succinate and its downstream metabolites. [3] 4. Data Analysis
- Isotopologue Distribution Analysis: The raw mass spectrometry data is processed to correct for the natural abundance of 13C and to determine the mass isotopomer distribution (MID) for each metabolite of interest. This reveals the number of 13C atoms incorporated from the tracer.
- Metabolic Flux Analysis (MFA): The MIDs are then used in computational models to calculate
 the rates (fluxes) of metabolic reactions within the network. This provides a quantitative
 understanding of the metabolic phenotype. [4]

Conclusion

Succinic acid-13C4 is a versatile and powerful tool for in vivo metabolic research. Its ability to directly probe the TCA cycle and related pathways provides invaluable insights into cellular metabolism in health and disease. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this tracer in their preclinical studies. As our understanding of the multifaceted roles of succinate as both a metabolite and a signaling molecule continues to grow, the application of **Succinic acid-13C4** in in vivo studies will undoubtedly play a crucial role in advancing our knowledge and developing novel therapeutic strategies.

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